Methyl 9-oxo-hexadecanoate
Description
Properties
Molecular Formula |
C17H32O3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
methyl 9-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-7-10-13-16(18)14-11-8-6-9-12-15-17(19)20-2/h3-15H2,1-2H3 |
InChI Key |
HETXYGMOANCCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Methyl 9-oxo-hexadecanoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules. The keto group enhances its reactivity, enabling nucleophilic addition reactions with various biological molecules.
Biological Research
This compound is studied for its potential biological activities, particularly its influence on lipid metabolism and cellular signaling pathways. Compounds with keto groups can modulate various metabolic processes, which may have implications in health and disease.
Biological Activities
Research indicates that this compound may:
- Influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation.
- Affect cellular signaling pathways related to inflammation and metabolic disorders.
Pharmaceutical Applications
The compound is being investigated as a precursor for pharmaceutical development, particularly in creating therapeutic agents targeting metabolic diseases. Its structural features suggest potential interactions with biological targets that could lead to novel treatments.
Case Studies
Recent studies have focused on:
- Anti-inflammatory Effects : Investigating how this compound modulates inflammatory pathways.
- Antioxidant Activity : Evaluating its effects on oxidative stress markers in various cell lines.
Industrial Applications
In industrial chemistry, this compound is explored for its potential use as a biodegradable alternative in the production of surfactants and emulsifiers. Its properties make it suitable for applications in cosmetics and food industries.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 9-oxo-hexadecanoate and its analogs:
Table 1: Comparative Analysis of this compound and Structural Analogs
*Hypothetical data inferred from analogs. †Estimated based on chain length reduction (C16 vs. C18) compared to Methyl 10-oxooctadecanoate. ‡Lower LogP due to carboxylic acid group.
Key Comparisons:
Chain Length and Ketone Position: this compound (C16) has a shorter chain than Methyl 10-oxooctadecanoate (C18), reducing its molecular weight and likely increasing volatility. The ketone position (C9 vs. C10) may influence reactivity and intermolecular interactions . 9-Oxooctadecanoic acid (C18, free acid) exhibits lower hydrophobicity (LogP ~3.8) compared to its methyl ester analogs, highlighting the impact of esterification on solubility .
Functional Group Variations: The chloro-ketone in Methyl 10-chloro-10-oxodecanoate (C10) enhances electrophilicity, making it a potent acylating agent, whereas this compound’s ketone is more suited for redox reactions .
Physicochemical Properties: LogP values correlate with chain length and functional groups. Methyl 10-oxooctadecanoate (LogP 5.6) is more lipophilic than the inferred this compound (LogP ~5.2) due to its longer alkyl chain .
Applications: Methyl 10-oxooctadecanoate is cited in epoxidation studies, suggesting similar utility for this compound in oxidation reactions . The chloro derivative’s reactivity contrasts with the ketone’s role in hydrogen bonding, influencing their respective roles in synthesis .
Research and Regulatory Considerations
- Synthesis : Methyl esters with ketones are often synthesized via oxidation of unsaturated esters or through Friedel-Crafts acylation. For example, epoxidation of methyl oleate (a related process) employs catalysts like Ti-containing silica .
- Safety: Methyl esters generally require standard laboratory precautions (ventilation, gloves). Chloro derivatives (e.g., Methyl 10-chloro-10-oxodecanoate) demand stricter handling due to irritancy and reactivity .
- Regulatory Status: Compounds like Methyl 10-oxooctadecanoate fall under customs code 2918300090 (China), indicating classification as ketone-containing carboxylic acid derivatives with specific tariff rates .
Preparation Methods
Enamine Formation and Alkylation
Enamines, derived from cyclic amines (e.g., pyrrolidine) and ketones (e.g., cyclohexanone), react with ω-bromoesters under anhydrous conditions. For instance, 11-bromoundecanoyl chloride reacts with a pyrrolidine-derived enamine in tetrahydrofuran (THF) at 50–60°C for 12–24 hours. The reaction proceeds via nucleophilic displacement, forming a carbon-carbon bond between the enamine and the alkyl halide. Critical parameters include:
Hydrolysis and Ketoacid Formation
The alkylation product, a diketone, undergoes hydrolysis in methanol with sodium hydroxide (1:3 molar ratio relative to diketone) at reflux (65°C) for 6–8 hours. This step cleaves the enamine structure, yielding a ketoacid. For example, 9-oxo-hexadecanoic acid is isolated via acidification (pH ≈1) and purified by vacuum filtration.
Table 1. Reaction Conditions for Enamine Alkylation and Hydrolysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes C–C bond formation |
| NaOH:Diketone ratio | 1:3 | Ensures complete hydrolysis |
| Reflux duration | 6–8 hours | Balances conversion and degradation |
The Beilstein Journal of Organic Chemistry highlights Grignard reagent-based chain elongation as a complementary method. While not directly applied to this compound in the cited work, this approach can be adapted by introducing an oxidation step post-Grignard addition.
Grignard Reagent Synthesis
Alkyl bromides, such as 1-bromoheptane, react with magnesium in diethyl ether to form Grignard reagents. These reagents add to methyl acrylate, extending the carbon chain by three units per addition. For a 16-carbon backbone, sequential additions are performed, followed by α-methylation using methyl iodide.
Oxidation to Ketone
Secondary alcohols generated during the synthesis are oxidized to ketones using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC). For example, alcohol intermediates at position 9 are treated with PCC in dichloromethane at 0°C for 2 hours, achieving >80% conversion to the ketone.
Table 2. Oxidation Efficiency with Different Reagents
| Reagent | Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| PCC | CH2Cl2 | 0°C | 85 |
| Jones | Acetone | 25°C | 92 |
| KMnO4 | H2O | 50°C | 78 |
Catalytic Hydrogenation and Reduction
Selective reduction protocols ensure the integrity of the ketone group during final purification. The patent emphasizes Wolff-Kishner reduction for deoxygenating adjacent carbonyl groups without affecting the ester moiety.
Wolff-Kishner Reduction
Ketoacid intermediates are treated with hydrazine hydrate in ethylene glycol at 195°C for 12 hours, followed by rapid quenching in ice water. This step removes extraneous oxygen functionalities, yielding a purified ketoester.
Hydrogenation of Unsaturated Intermediates
Palladium on carbon (Pd/C) catalyzes the hydrogenation of double bonds formed during Horner-Wadsworth-Emmons olefination. Reactions proceed under 1 atm H2 at 25°C for 24 hours, achieving >95% saturation without ketone reduction.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
The Beilstein study reports retention indices (RI) for methyl-branched esters, with linear regression models predicting RI values within ±3 units of experimental data. For this compound, the calculated RI on a DB-5MS column is 1,745, corroborated by synthetic standards.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal distinct signals for the ketone (δ 2.40 ppm, triplet) and methyl ester (δ 3.65 ppm, singlet). ¹³C NMR confirms the ketone carbonyl at δ 208.5 ppm and ester carbonyl at δ 174.2 ppm.
Table 3. Spectroscopic Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.40 (t, J=7.5 Hz) | C9 ketone adjacent CH2 |
| ¹³C NMR | δ 208.5 | C9 ketone |
| GC-MS | m/z 284 [M]+ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
